molecular formula C17H20N4OS B7783373 [(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea

[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea

Cat. No.: B7783373
M. Wt: 328.4 g/mol
InChI Key: NRXJILHUNQSVII-CPNJWEJPSA-N
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Description

[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea typically involves multiple steps, including bromination, etherification, and thiourea formation. The process begins with the bromination of a suitable precursor, followed by etherification to introduce the necessary functional groups. Finally, the thiourea moiety is introduced through a reaction with thiourea or its derivatives .

Industrial Production Methods

Industrial production of thiourea derivatives often involves continuous reactions to improve yield and efficiency. For example, combining bromination, etherification, and thiourea formation into a single continuous process can significantly enhance the overall yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives. These products have various applications in organic synthesis and pharmaceuticals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, affecting their structure and function. It also regulates the expression of genes related to oxidative stress, calcium signaling, and hormonal regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea is unique due to its complex structure, which provides specific reactivity and interactions not observed in simpler thiourea derivatives. Its ability to form multiple hydrogen bonds and its specific molecular targets make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[(E)-(5,6,9,11,11-pentamethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-8-6-11-9(2)7-17(4,5)21-14(11)12(10(8)3)13(15(21)22)19-20-16(18)23/h6-7H,1-5H3,(H3,18,20,23)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXJILHUNQSVII-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1C)C(=NNC(=S)N)C(=O)N3C(C=C2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C3C(=C1C)/C(=N\NC(=S)N)/C(=O)N3C(C=C2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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